molecular formula C20H17ClN2O2 B11364430 N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11364430
M. Wt: 352.8 g/mol
InChI Key: SUSGULYAVUBZPZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzamide core substituted with a 4-chlorobenzyl group, a 4-methoxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form N-(pyridin-2-yl)-4-methoxybenzamide.

    N-Alkylation: The final step involves the alkylation of N-(pyridin-2-yl)-4-methoxybenzamide with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-3-yl)benzamide
  • N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-4-yl)benzamide
  • N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-11-7-16(8-12-18)20(24)23(19-4-2-3-13-22-19)14-15-5-9-17(21)10-6-15/h2-13H,14H2,1H3

InChI Key

SUSGULYAVUBZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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